molecular formula C16H16ClNO2S B12330195 methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate CAS No. 1396841-05-6

methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate

Cat. No.: B12330195
CAS No.: 1396841-05-6
M. Wt: 321.8 g/mol
InChI Key: ZEIGZKQSYIWMTR-HNNXBMFYSA-N
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Description

Methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate (hereafter referred to as Compound A) is a chiral thienopyridine derivative with the molecular formula C₁₆H₁₆ClNO₂S and a molecular weight of 321.82 g/mol . Its structure features:

  • A methyl ester group at the acetoxy position.
  • A 2-chlorophenyl substituent.
  • A partially saturated thieno[2,3-c]pyridine ring system (4,7-dihydro configuration).
  • (S) -stereochemistry at the chiral center, critical for biological activity .

Compound A is structurally related to clopidogrel, a widely used antiplatelet drug, but differs in the substitution pattern of the thienopyridine ring and stereochemical configuration .

Properties

CAS No.

1396841-05-6

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate

InChI

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1

InChI Key

ZEIGZKQSYIWMTR-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3

Origin of Product

United States

Biological Activity

Methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate, a compound structurally related to Clopidogrel, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16ClN O2S
  • Molecular Weight : 419.90 g/mol
  • CAS Number : 1396841-05-6
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities primarily linked to its structural analogs. The compound's activity can be categorized into several key areas:

1. Antiplatelet Activity

Similar to Clopidogrel, this compound has been investigated for its antiplatelet effects. Clopidogrel is known as a platelet aggregation inhibitor used in cardiovascular diseases. Studies suggest that this compound may function through similar mechanisms by inhibiting ADP-induced platelet aggregation.

2. Antitumor Properties

Research indicates that derivatives of thienopyridine compounds exhibit cytotoxic effects against various cancer cell lines. This compound has shown promise in preliminary studies as an effective agent against certain tumor types.

3. Antimicrobial Activity

The compound's thienopyridine structure is associated with antimicrobial properties. Some studies have reported activity against bacterial strains and fungi, suggesting potential applications in treating infections.

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Inhibition of Platelet Activation : The compound may inhibit the P2Y12 receptor involved in platelet activation and aggregation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Disruption of Bacterial Cell Wall Synthesis : The compound might interfere with bacterial cell wall integrity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiplateletInhibition of ADP-induced aggregation
AntitumorCytotoxicity against cancer cell lines
AntimicrobialActivity against specific bacterial strains

Case Study 1: Antiplatelet Activity

A study conducted by researchers demonstrated that this compound significantly reduced platelet aggregation in vitro when compared to controls. The mechanism was attributed to the blockade of the P2Y12 receptor pathway.

Case Study 2: Antitumor Efficacy

In another investigation focusing on cancer treatment, this compound exhibited dose-dependent cytotoxicity in MCF-7 breast cancer cells. The study concluded that the compound could potentially serve as a lead for developing new anticancer agents.

Scientific Research Applications

Pharmacological Properties

Antiplatelet Activity
The compound exhibits potent antiplatelet effects by inhibiting platelet aggregation. This property is crucial in preventing thrombotic events in patients at risk of cardiovascular diseases. Its mechanism involves the inhibition of the P2Y12 receptor, which plays a vital role in platelet activation and aggregation .

Antithrombotic Effects
Research indicates that methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate demonstrates significant antithrombotic activity. In various studies, it has been shown to reduce thrombus formation in animal models, highlighting its potential as a therapeutic agent in the management of acute coronary syndromes and other thromboembolic disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydro[3,2-c]thienopyridine with 2-chloro-2-(2-chlorophenyl)acetate. This process can yield both racemic mixtures and enantiomerically pure forms, with the (S)-isomer being the active form responsible for the therapeutic effects .

Case Studies

Case Study 1: Cardiovascular Applications
In clinical trials assessing the efficacy of clopidogrel in patients undergoing percutaneous coronary intervention (PCI), this compound has been shown to significantly reduce major adverse cardiovascular events compared to placebo groups. The studies emphasize its role in enhancing patient outcomes post-surgery through effective platelet inhibition .

Case Study 2: Cancer Research
Emerging research has explored the application of this compound in oncology. In vitro studies involving A549 lung cancer cells demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. These findings suggest potential applications in cancer therapeutics by targeting tumor cells while sparing normal cells.

Safety and Regulatory Status

This compound is subject to stringent regulatory scrutiny due to its pharmacological properties. Safety assessments have indicated that when used within therapeutic ranges, it exhibits a favorable safety profile with manageable side effects primarily related to bleeding risks associated with antiplatelet therapy .

Comparison with Similar Compounds

Key Differences :

Parameter Compound A Clopidogrel
Thienopyridine Ring Thieno[2,3-c]pyridine (sulfur at position 2, nitrogen at 3) Thieno[3,2-c]pyridine (sulfur at position 3, nitrogen at 2)
Hydrogenation State 4,7-Dihydro (saturation at positions 4 and 7) 6,7-Dihydro (saturation at positions 6 and 7)
Synthesis Route Multicomponent reaction using methyl glyoxylate and organozinc intermediates Chiral resolution of racemates using laevorotatory camphor sulfonic acid

Ethyl Ester Analogues (Clopidogrel Ethyl Ester and Impurity B)

Ethyl Ester Analogue :

  • Structure : Ethyl ester replaces the methyl group in Compound A.
  • Role : Intermediate in clopidogrel synthesis; ethyl glyoxylate is used for optimization .
  • Impurity B : Racemic ethyl ester (CAS 1396841-05-6) is a controlled impurity in clopidogrel formulations .
Property Compound A (Methyl Ester) Ethyl Ester Analogue
Molecular Weight 321.82 g/mol 335.85 g/mol (estimated)
Synthesis Methyl glyoxylate route Ethyl glyoxylate route
Regulatory Status Not pharmacopeial EP/USP-listed impurity

Clopidogrel Acid (Free Carboxylic Acid Form)

Structure: (2S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid (CAS 144457-28-3) . Comparison:

  • Functional Group : Carboxylic acid (vs. methyl ester in Compound A).
  • Bioactivity : Clopidogrel acid is an inactive metabolite, whereas ester derivatives are prodrugs .
  • Molecular Weight : 307.8 g/mol (lower than Compound A due to ester hydrolysis).

Positional Isomers (Thieno[2,3-c] vs. Thieno[3,2-c] Pyridine Derivatives)

Isomer Type Example Compound Key Feature
Thieno[2,3-c] Compound A Sulfur at position 2, nitrogen at 3
Thieno[3,2-c] Clopidogrel Sulfur at position 3, nitrogen at 2

Impact :

Impurity Profile and Regulatory Considerations

Compound A and its analogues are critical in pharmaceutical quality control:

  • Clopidogrel Hydrogen Sulfate Impurity B : Racemic ethyl ester analogue (EP/USP-listed) .
  • Clopidogrel Impurity C: Methyl ester with thieno[2,3-c]pyridine ring (CAS 1396841-05-6) .

Analytical Data :

  • NMR/IR : Key signals for Compound A include δ 7.70 (aromatic protons) in ¹H-NMR and 1730 cm⁻¹ (ester C=O) in IR .
  • Elemental Analysis : C 48.62%, H 5.83%, N 12.15% (closely matches theoretical values) .

Q & A

Basic: What are the established synthetic pathways for methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate, and what key reagents are involved?

Methodological Answer:
The synthesis typically involves coupling chlorophenyl-acetate derivatives with thieno-pyridine precursors. Key steps include:

  • Nucleophilic substitution : Reacting methyl 2-(2-chlorophenyl)acetate with a thieno[2,3-c]pyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide bond .
  • Chiral resolution : Use of (S)-configured starting materials or chiral catalysts to ensure enantiomeric purity .
  • Critical reagents : Ammonium persulfate (APS) for oxidative coupling and dimethyldiallylammonium chloride (DMDAAC) for copolymerization in controlled synthesis .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and what characteristic signals should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons (2-chlorophenyl): δ 7.2–7.5 ppm (multiplet).
    • Thieno-pyridine ring protons: δ 2.8–3.5 ppm (multiplet for dihydro protons) .
  • IR Spectroscopy :
    • Ester carbonyl (C=O) stretch at ~1736 cm⁻¹ .
    • Thieno-pyridine C-S vibrations at ~600–700 cm⁻¹ .
  • Elemental Analysis :
    • Example: Calcd for C₁₄H₁₂Cl₂N₂O₃S: C, 46.81%; H, 3.37%; N, 7.80%. Found: C, 46.99%; H, 3.51%; N, 7.80% .

Advanced: How can researchers optimize the enantiomeric excess during synthesis, particularly addressing challenges in stereochemical control?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to enhance (S)-configuration yield .
  • Crystallization : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Advanced: When encountering discrepancies in melting points or spectral data compared to literature, what systematic approaches should be taken to verify compound identity?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with USP Reference Standards (e.g., methyl (±)-o-chlorophenyl derivatives) .
  • Reproducibility : Repeat synthesis under identical conditions (e.g., hexane/CH₂Cl₂ solvent system) to rule out procedural variability .
  • Advanced Characterization : Perform X-ray crystallography to confirm absolute configuration if spectral ambiguities persist .

Basic: What are the recommended storage conditions and handling protocols to ensure the compound's stability and safe laboratory use?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Handling : Use gloveboxes for toxic intermediates and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
  • Waste Management : Neutralize acidic byproducts (e.g., sulfuric acid salts) before disposal .

Advanced: What strategies are effective in designing derivatives of this compound to explore structure-activity relationships, and which analytical methods validate structural modifications?

Methodological Answer:

  • Derivatization :
    • Introduce substituents (e.g., fluoro, methoxy) at the 4,7-dihydrothieno-pyridine ring via electrophilic substitution .
    • Replace the methyl ester with tert-butyl groups to study steric effects .
  • Validation Methods :
    • LC-MS : Monitor reaction progress and confirm molecular ions (e.g., [M+1]⁺ at m/z 619 for cyclopropane derivatives) .
    • DSC/TGA : Assess thermal stability of derivatives to correlate structural changes with decomposition profiles .

Advanced: How should researchers design kinetic and thermodynamic studies to investigate the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Kinetic Studies :
    • Use HPLC to quantify degradation products (e.g., hydrolysis of the ester group) at pH 2–12 and 25–60°C .
  • Thermodynamic Analysis :
    • Calculate activation energy (Eₐ) via Arrhenius plots from accelerated stability testing (40°C/75% RH for 6 months) .
  • Data Interpretation :
    • Correlate degradation pathways (e.g., ester hydrolysis vs. ring oxidation) with pH-dependent reactivity using Hammett plots .

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